3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride 3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16199215
InChI: InChI=1S/C8H10N2S.ClH/c1-5(2)6-4-11-7(3-9)8(6)10;/h4-5H,10H2,1-2H3;1H
SMILES:
Molecular Formula: C8H11ClN2S
Molecular Weight: 202.71 g/mol

3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC16199215

Molecular Formula: C8H11ClN2S

Molecular Weight: 202.71 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride -

Specification

Molecular Formula C8H11ClN2S
Molecular Weight 202.71 g/mol
IUPAC Name 3-amino-4-propan-2-ylthiophene-2-carbonitrile;hydrochloride
Standard InChI InChI=1S/C8H10N2S.ClH/c1-5(2)6-4-11-7(3-9)8(6)10;/h4-5H,10H2,1-2H3;1H
Standard InChI Key MWGQCJRVCBPMSO-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CSC(=C1N)C#N.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a thiophene ring—a five-membered aromatic system containing one sulfur atom—with three distinct substituents:

  • Amino group (-NH₂) at position 3, contributing basicity and hydrogen-bonding capacity.

  • Isopropyl group (-CH(CH₃)₂) at position 4, imparting steric bulk and lipophilicity.

  • Carbonitrile group (-CN) at position 2, introducing electron-withdrawing effects and reactivity toward nucleophilic additions .

The hydrochloride salt forms via protonation of the amino group, improving aqueous solubility and crystallinity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₁N₂S·HCl
Molecular Weight218.71 g/mol (free base)
Solubility (HCl form)>50 mg/mL in water
pKa (amino group)~8.5 (estimated)

Synthetic Methodologies

Gewald Reaction Optimization

The Gewald reaction is the most efficient route for synthesizing 3-amino-4-isopropylthiophene-2-carbonitrile. This one-pot, three-component condensation involves:

  • Sulfur as the sulfur source.

  • α-Methylene carbonyl compound (e.g., isopropyl ketone).

  • α-Cyano ester (e.g., ethyl cyanoacetate) .

Reaction conditions typically include a polar solvent (e.g., ethanol or DMF) and a base (e.g., morpholine or piperidine) to deprotonate intermediates. Yields range from 60–80% after hydrochloride salt formation .

Critical Parameters:

  • Temperature: 80–100°C to balance reaction rate and side-product formation.

  • Catalyst: Microwave irradiation reduces reaction time to <2 hours .

  • Workup: Acidification with HCl precipitates the hydrochloride salt, which is purified via recrystallization .

Reactivity and Functionalization

Nucleophilic and Electrophilic Pathways

The amino and carbonitrile groups enable diverse transformations:

Amino Group Reactivity

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing metabolic stability.

  • Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to yield imines, precursors for heterocyclic fused systems .

Carbonitrile Reactivity

  • Nucleophilic Addition: Grignard reagents (e.g., MeMgBr) add to the nitrile, forming ketones after hydrolysis.

  • Cyclization: Under basic conditions, intramolecular cyclization with adjacent substituents generates pyrimidine or thienopyrimidine derivatives .

OrganismMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Anticancer Screening

Preliminary assays indicate moderate activity against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines (IC₅₀: 20–40 μM) . Mechanistic studies propose inhibition of topoisomerase II and tubulin polymerization .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • DPP-IV Inhibitors: Analogous to vildagliptin synthesis, where thiophene derivatives are key intermediates .

  • Kinase Inhibitors: Functionalization at the 2-position yields compounds targeting EGFR and VEGF receptors .

Material Science

Conjugated thiophene systems, derived from this compound, exhibit semiconducting properties suitable for organic field-effect transistors (OFETs).

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